molecular formula C6H10N2O B1441916 1-(5-Methylisoxazol-3-yl)ethanamine CAS No. 1211535-89-5

1-(5-Methylisoxazol-3-yl)ethanamine

Cat. No. B1441916
CAS RN: 1211535-89-5
M. Wt: 126.16 g/mol
InChI Key: LEFVDZCQGFWHQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The compounds were screened for their in vitro antimicrobial activity against representative bacterial and fungal strains .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like 1-(5-Methylisoxazol-3-yl)ethanamine are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of N1, N3-bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

The chemical reactions of 1-(5-Methylisoxazol-3-yl)ethanamine involve the formation of polymorphic forms and solvates . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .

Scientific Research Applications

DNA Binding and Anticancer Properties

1-(5-Methylisoxazol-3-yl)ethanamine, and its derivatives, have been studied for their DNA-binding capabilities and potential anticancer properties. For instance, Cu(II) complexes of similar tridentate ligands exhibited significant DNA-binding propensity and induced minor structural changes in calf thymus DNA, suggesting potential applications in targeting genetic components in cancer research (Kumar et al., 2012). Another study revealed copper complexes with pendant arm-pyridyltetrazole ligands, similar to 1-(5-Methylisoxazol-3-yl)ethanamine, showing strong DNA binding and cleavage activities, with promising in vitro anticancer activities against human breast adenocarcinoma cells (Mustafa et al., 2015).

Antimicrobial and Antifungal Activity

Compounds structurally related to 1-(5-Methylisoxazol-3-yl)ethanamine have been synthesized and demonstrated antibacterial and antifungal activities. For example, substituted 6-fluorobenzo[d]thiazole amides, synthesized from similar compounds, showed comparable or slightly better antibacterial and antifungal activity than certain medicinal standards (Pejchal et al., 2015).

Antiviral Potential

The chemical structure of 1-(5-Methylisoxazol-3-yl)ethanamine has been utilized in the synthesis of novel compounds with potential antiviral activities. A study involving the synthesis of novel thiadiazole-based molecules containing triazole moieties demonstrated good docking scores against the COVID-19 main protease, indicating its potential application in developing antiviral agents (Rashdan et al., 2021).

Applications in Chemical Synthesis

The structural elements of 1-(5-Methylisoxazol-3-yl)ethanamine have been employed in the synthesis of various novel compounds. For instance, derivatives were prepared through reactions involving amidines and α-aminoazoles, which led to compounds with potential biological activities (Svete et al., 2015).

Mechanism of Action

The mechanism of action of 1-(5-Methylisoxazol-3-yl)ethanamine involves the formation of polymorphic forms and solvates . The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .

Safety and Hazards

The safety data sheet for a similar compound, (5-Methylisoxazol-3-yl)methanol, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for the research on 1-(5-Methylisoxazol-3-yl)ethanamine could involve further exploration of its supramolecular architectures . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFVDZCQGFWHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211535-89-5
Record name 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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